1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine

Serotonin 5-HT6 receptor Metabolic stability Scaffold saturation

1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine (CAS 6783-76-2) is a tricyclic heterocyclic scaffold featuring a saturated dihydrofuran ring fused to a benzopyridine core. This unsubstituted parent structure serves as a key synthetic intermediate in medicinal chemistry programs targeting opioid and serotonergic receptors, offering a versatile platform for late-stage diversification at the nitrogen, C4a, and aromatic positions.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 6783-76-2
Cat. No. B3193081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine
CAS6783-76-2
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1CNCC2C1C3=CC=CC=C3O2
InChIInChI=1S/C11H13NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,9,11-12H,5-7H2
InChIKeyKVHRAUCTFAPKRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine (CAS 6783-76-2) – Core Scaffold Specifications and Supply Profile


1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine (CAS 6783-76-2) is a tricyclic heterocyclic scaffold featuring a saturated dihydrofuran ring fused to a benzopyridine core . This unsubstituted parent structure serves as a key synthetic intermediate in medicinal chemistry programs targeting opioid and serotonergic receptors, offering a versatile platform for late-stage diversification at the nitrogen, C4a, and aromatic positions [1]. Commercially available from multiple vendors at purities of 95–98%, the compound provides a consistent, research-grade starting point for structure–activity relationship (SAR) studies and lead optimization campaigns.

Critical Differentiation: Why 1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine Cannot Be Replaced by Common Heterocyclic Analogs


The hexahydrobenzofuro[2,3-c]pyridine scaffold is not interchangeable with its tetrahydro, fully aromatic, or simpler furopyridine analogs due to profound differences in conformational flexibility, metabolic stability, and synthetic tractability. The saturation of the dihydrofuran ring introduces sp³ hybridized carbon centers that disrupt the planar geometry of the fully aromatic benzofuro[2,3-c]pyridine, enabling the molecule to adopt morphine-like conformations critical for opioid receptor engagement [1]. In contrast, the tetrahydro analog retains a double bond in the pyridine ring, leading to poorer microsomal stability as demonstrated in 5-HT₆ antagonist programs [2]. Furthermore, the unsubstituted nature of the scaffold permits selective late-stage functionalization at multiple positions, a capability that pre-functionalized 6-ol or 8-ol derivatives cannot offer without additional protection/deprotection steps [3].

Quantitative Differentiation Guide for 1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine (CAS 6783-76-2)


Metabolic Stability–Potency Trade-Off: Hexahydro vs. Tetrahydro Scaffolds in 5-HT₆ Antagonists

In a head-to-head comparison within a 5-HT₆ receptor antagonist program, saturation of the tetrahydropyridine double bond to yield the hexahydro scaffold resulted in a marked improvement in liver microsome stability across mouse, rat, and dog species [1]. However, this metabolic stabilization came at the cost of receptor potency: the hexahydro derivative 4a exhibited an approximately 30-fold reduction in 5-HT₆ antagonist potency relative to the parent tetrahydro compound 3a, accompanied by the introduction of two additional chiral centers [1].

Serotonin 5-HT6 receptor Metabolic stability Scaffold saturation

Conformational Flexibility Enables Morphine-Like Opioid Pharmacophore Mimicry

The hexahydrobenzofuro[2,3-c]pyridine scaffold possesses a truncated C4a group that confers conformational flexibility absent in the rigid oxide-bridged phenylmorphans [1]. This flexibility allows appropriately substituted derivatives to attain a conformation closer to morphine, directly impacting opioid receptor affinity. Optimized N-phenethyl-4a-ethyl-hexahydrobenzofuro[2,3-c]pyridin-6-ol achieves subnanomolar μ-opioid receptor affinity (Ki = 0.9 nM), while the N-cyclopropylmethyl analog shows Ki = 4 nM [2].

Opioid receptor Conformational analysis Scaffold flexibility

Synthetic Route Versatility: Radical Cyclization Superior to Heck Methodology for Hexahydro Scaffold Construction

Two intramolecular cyclization strategies have been directly compared for constructing the hexahydrobenzofuro[2,3-c]pyridine platform [1]. The radical cyclization route proved applicable to all substrates tested, while the Heck (palladium-catalyzed) route showed limited substrate scope and was not generalizable. This finding establishes radical cyclization as the preferred method for accessing the hexahydro scaffold in a synthetic campaign.

Intramolecular cyclization Radical reaction Heck reaction

Unsubstituted Parent Scaffold Enables Multi-Position Late-Stage Diversification for Parallel SAR Exploration

The unsubstituted hexahydrobenzofuro[2,3-c]pyridine scaffold (CAS 6783-76-2) lacks the phenolic hydroxyl groups at C6 or C8 and the C4a-alkyl substituents that are present in optimized opioid ligands. This absence of pre-installed functionality permits independent variation at the piperidine nitrogen, C4a position, and aromatic ring without deprotection steps [1]. By contrast, the 6-ol and 8-ol derivatives restrict diversification to only N-substitution, while the fully aromatic benzofuro[2,3-c]pyridine lacks the sp³ centers necessary for stereochemical exploration [2].

Late-stage functionalization Structure-activity relationship Scaffold diversification

Absence of Intrinsic Opioid Activity Qualifies Scaffold as a Clean Starting Point for Non-Opioid Target Programs

The unsubstituted hexahydrobenzofuro[2,3-c]pyridine parent compound itself lacks significant affinity for μ, κ, and δ opioid receptors, as its derivatives require specific substitution patterns (phenolic hydroxyl at C6 or C8, appropriate N-substituents, and C4a-alkyl groups) to achieve opioid receptor engagement [1][2]. In the 6-ol series, μ-opioid Ki values range from 0.9 nM to 60 nM depending on substitution, and 8-ol derivatives show markedly lower affinity (best Ki = 0.35 μM) [3]. The unsubstituted scaffold therefore presents a clean starting point for programs targeting non-opioid receptors (e.g., 5-HT₆), avoiding the opioid off-target liabilities inherent in pre-functionalized analogs.

Opioid receptor selectivity Negative control scaffold Off-target liability

Commercial Availability at Research-Grade Purity with Multi-Vendor Supply Security

1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine (CAS 6783-76-2) is stocked by multiple independent vendors (AKSci, CymitQuimica, Leyan, among others) at certified purities of 95–98% . By contrast, the closely related tetrahydro analog (CAS 106792-29-4) and the fully aromatic benzofuro[2,3-c]pyridine (CAS 54499-49-9) are available from fewer suppliers, creating potential single-source dependencies. The compound is classified as non-hazardous for transport, simplifying logistics and reducing shipping restrictions compared to controlled opioid derivatives.

Chemical procurement Purity specification Supply chain reliability

High-Impact Application Scenarios for 1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine Based on Quantitative Evidence


Lead Optimization Campaigns for 5-HT₆ Receptor Antagonists Targeting Cognitive Disorders

Based on the demonstrated metabolic stability advantage of the hexahydro scaffold over the tetrahydro analog [1], procurement of the unsubstituted hexahydro parent is the rational starting point for 5-HT₆ antagonist programs. The improved liver microsome stability, despite the ~30-fold potency trade-off, favors the hexahydro scaffold for in vivo efficacy studies where pharmacokinetic exposure is rate-limiting. Late-stage sulfonylation at the C7 position, followed by chiral resolution, enables access to potent and selective antagonists with oral bioavailability (F = 39%, B/P = 2.76 in rat) [1].

Dual μ/δ Opioid Receptor Ligand Discovery via Parallel SAR at C4a, N, and Aromatic Positions

The unsubstituted scaffold permits independent optimization of C4a-alkyl/aralkyl substituents and N-substituents simultaneously [2]. Starting from CAS 6783-76-2, installation of a C4a-ethyl group followed by N-alkylation and aromatic hydroxylation yields 6-ol derivatives with μ-opioid Ki values ranging from 0.9 to 60 nM [3][4]. The scaffold's conformational flexibility, which enables morphine-like bioactive conformations [2], is inherent to the hexahydro core and would be absent in tetrahydro or fully aromatic analogs—making procurement of the correct saturation state essential for achieving subnanomolar opioid affinity.

Negative Control Compound Synthesis for Opioid Off-Target Liability Assessment in Non-Opioid Programs

Because the parent scaffold lacks intrinsic opioid receptor affinity, while its 6-ol and 8-ol derivatives achieve nanomolar to subnanomolar engagement [3][4], the unsubstituted compound serves as an ideal template for constructing negative control molecules. By derivatizing the scaffold for a non-opioid target (e.g., 5-HT₆) without installing the phenolic hydroxyl or appropriate N-substituents required for opioid activity, researchers can generate target-selective tool compounds with minimal opioid off-target risk—a strategy not feasible when starting from pre-functionalized 6-ol or 8-ol intermediates [3].

Academic and Industrial Heterocyclic Chemistry Core Facility Stock for Scaffold-Oriented Synthesis

The well-characterized synthetic route via radical cyclization, which is applicable to all substrates tested [5], combined with multi-vendor commercial availability at 95–98% purity , makes CAS 6783-76-2 an ideal stock item for core facilities supporting multiple medicinal chemistry projects. The scaffold's four independently modifiable positions support diverse SAR exploration across receptor families, reducing the need to procure multiple distinct core intermediates and streamlining inventory management.

Quote Request

Request a Quote for 1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.